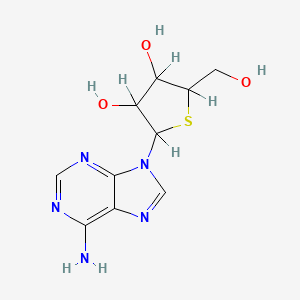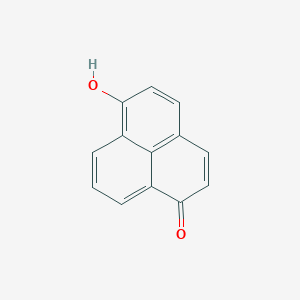
6-Hydroxy-1H-phenalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1H-phenalen-1-one is an aromatic ketone with the molecular formula C₁₃H₈O₂ It is a derivative of phenalenone, a non-benzenoid aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-phenalen-1-one typically involves the hydroxylation of 1H-phenalen-1-one. One common method includes the treatment of 1H-phenalen-1-one with a hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the hydroxy derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1H-phenalen-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1H-phenalen-1-one varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1H-phenalen-1-one: Another hydroxy derivative of phenalenone with similar photophysical properties.
Funalenone: A tetrahydroxy derivative of phenalenone with additional hydroxyl groups.
Uniqueness
6-Hydroxy-1H-phenalen-1-one is unique due to its specific hydroxylation pattern, which imparts distinct photophysical properties and biological activities compared to other phenalenone derivatives. Its ability to act as a fluorescent probe and enzyme inhibitor makes it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
3352-82-7 |
|---|---|
Molekularformel |
C13H8O2 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
6-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H8O2/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7,14H |
InChI-Schlüssel |
RTFXINFACWRPDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


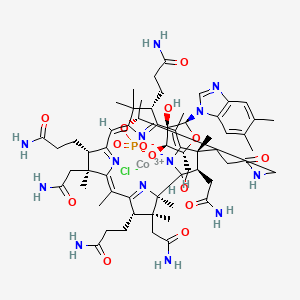
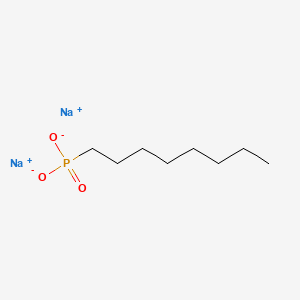

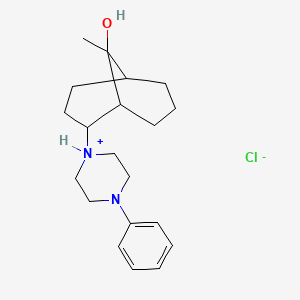

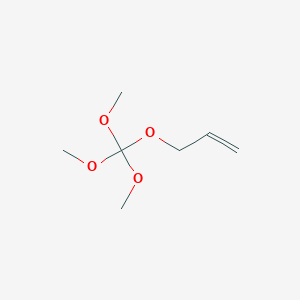
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)



![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)


